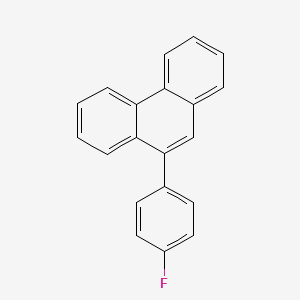
9-(4-Fluorophenyl)phenanthrene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
9-(4-Fluorophenyl)phenanthrene is a polycyclic aromatic hydrocarbon (PAH) that consists of a phenanthrene core with a 4-fluorophenyl substituent at the 9th position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 9-(4-Fluorophenyl)phenanthrene can be achieved through several methods. One common approach involves the chromium-catalyzed annulation of 2-biaryl Grignard reagents and alkynes . This method requires the use of air- or moisture-sensitive compounds and is typically performed under a nitrogen atmosphere using standard Schlenk techniques. The reaction conditions include the use of anhydrous solvents and specific reagents such as CrCl2 and THF .
Industrial Production Methods
Industrial production of this compound may involve large-scale preparation techniques similar to those used for other phenanthrene derivatives. This includes the use of coal tar as a starting material, followed by various chemical transformations to introduce the fluorophenyl group at the desired position .
Analyse Chemischer Reaktionen
Types of Reactions
9-(4-Fluorophenyl)phenanthrene undergoes several types of chemical reactions, including:
Reduction: Reduction reactions can be carried out using sodium (Na) and isopentanol to produce 9,10-dihydrophenanthrene.
Substitution: Electrophilic substitution reactions, such as nitration and sulfonation, can occur at various positions on the phenanthrene ring.
Common Reagents and Conditions
Oxidation: KMnO4 in sulfuric acid or CrO3 in acetic acid.
Reduction: Na and isopentanol.
Substitution: Concentrated nitric acid and sulfuric acid for nitration; concentrated sulfuric acid for sulfonation
Major Products
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: Various nitro and sulfonic acid derivatives
Wissenschaftliche Forschungsanwendungen
9-(4-Fluorophenyl)phenanthrene has several scientific research applications:
Wirkmechanismus
The mechanism of action of 9-(4-Fluorophenyl)phenanthrene involves its interaction with various molecular targets and pathways. The compound’s effects are primarily mediated through its ability to undergo electrophilic aromatic substitution reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with biological molecules, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenanthrene: A polycyclic aromatic hydrocarbon with a similar structure but without the fluorophenyl substituent.
Anthracene: Another polycyclic aromatic hydrocarbon with a linear structure, differing from the angular structure of phenanthrene.
Uniqueness
9-(4-Fluorophenyl)phenanthrene is unique due to the presence of the fluorophenyl group, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
60253-25-0 |
|---|---|
Molekularformel |
C20H13F |
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
9-(4-fluorophenyl)phenanthrene |
InChI |
InChI=1S/C20H13F/c21-16-11-9-14(10-12-16)20-13-15-5-1-2-6-17(15)18-7-3-4-8-19(18)20/h1-13H |
InChI-Schlüssel |
UMKRHVVFBSURIZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C4=CC=C(C=C4)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


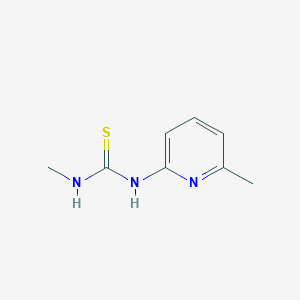
![1-[(3,7-Dimethyldodeca-2,6-dien-1-YL)oxy]-4-ethylbenzene](/img/structure/B14604957.png)
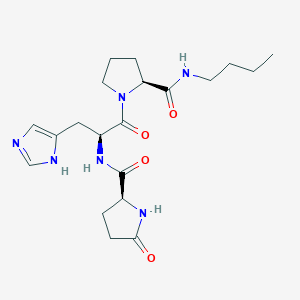
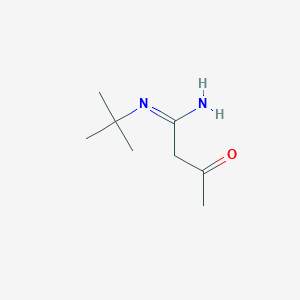

![Methyl 5-[2-(2-chlorophenyl)ethenyl]thiophene-2-carboxylate](/img/structure/B14605003.png)
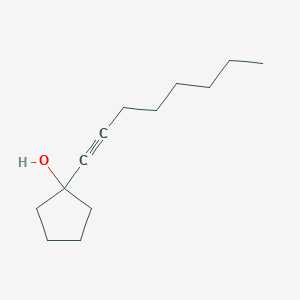
![1-[(Methylsulfanyl)(phenyl)methylidene]piperidin-1-ium iodide](/img/structure/B14605019.png)
![4-[(Diphosphonomethyl)amino]benzoic acid](/img/structure/B14605027.png)
![3-[5-(4-Ethylphenoxy)-3-methylpent-3-EN-1-YL]-2-methyl-2-pentyloxirane](/img/structure/B14605030.png)
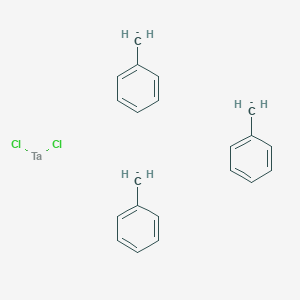
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)

![N-[(Cyclobutyloxy)carbonyl]-L-phenylalanine](/img/structure/B14605058.png)
